Trelagliptin succinate

Vue d'ensemble

Description

Le succinate de trelagliptin est un composé pharmaceutique utilisé principalement pour le traitement du diabète de type 2. Il s’agit d’un inhibiteur hautement sélectif de la dipeptidyl peptidase-4 (DPP-4), qui contribue à réguler la glycémie en empêchant l’inactivation des hormones incrétines . Ce composé est commercialisé sous les noms de marque Zafatek et Wedica et est connu pour son schéma posologique une fois par semaine, ce qui améliore l’observance des patients .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du succinate de trelagliptin implique plusieurs étapes clés :

Réaction de substitution nucléophile : L’intermédiaire II de trelagliptin et l’intermédiaire III de trelagliptin subissent une réaction de substitution nucléophile dans un solvant organique en présence de phosphate et d’un catalyseur de transfert de phase.

Salification : Le produit résultant réagit avec l’acide succinique pour former le succinate de trelagliptin.

Méthodes de production industrielle : La production industrielle du succinate de trelagliptin est conçue pour être simple et sûre, ne nécessitant aucun dispositif spécial. Le processus comprend :

Matières premières initiales : Utilisation de 6-chloro-3-méthyluracile et de bromure de 2-cyano-5-fluorobenzyl comme matières premières.

Réactions de substitution : Réaliser deux réactions de substitution suivies de réactions de raffinage et de salification.

Recristallisation : Recristalliser le produit à l’aide de mélanges éthanol-eau pour obtenir une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions : Le succinate de trelagliptin subit principalement des réactions de substitution au cours de sa synthèse . Il ne subit généralement pas de réactions d’oxydation ou de réduction dans ses applications standard.

Réactifs et conditions courants :

Réactifs : Phosphate, catalyseur de transfert de phase, acide succinique.

Conditions : Solvants organiques, températures contrôlées (par exemple, 40 °C) et temps de réaction spécifiques (par exemple, 8 heures).

Principaux produits : Le principal produit formé par ces réactions est le succinate de trelagliptin lui-même, avec des niveaux de pureté élevés obtenus grâce à une recristallisation minutieuse .

4. Applications de la recherche scientifique

Le succinate de trelagliptin a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Trelagliptin succinate has several scientific research applications:

Mécanisme D'action

Le succinate de trelagliptin exerce ses effets en inhibant l’enzyme dipeptidyl peptidase-4 (DPP-4). Cette inhibition empêche l’inactivation des hormones incrétines, telles que le peptide 1 de type glucagon (GLP-1) et le polypeptide insulinotrope dépendant du glucagon (GIP), qui jouent un rôle crucial dans la régulation de la glycémie . En maintenant des niveaux plus élevés de ces hormones, le succinate de trelagliptin améliore la sécrétion d’insuline et réduit la glycémie .

Composés similaires :

Alogliptine : Un autre inhibiteur de la DPP-4, mais il nécessite une administration quotidienne.

Sitagliptine : Semblable à l’alogliptine, elle nécessite également une administration quotidienne et possède une structure chimique différente.

Unicité : Le succinate de trelagliptin se distingue par son schéma posologique une fois par semaine, ce qui améliore considérablement l’observance des patients par rapport aux autres inhibiteurs de la DPP-4 qui nécessitent une administration quotidienne . De plus, il a montré une inhibition plus puissante de la DPP-4 par rapport à l’alogliptine et à la sitagliptine .

Comparaison Avec Des Composés Similaires

Alogliptin: Another DPP-4 inhibitor, but it requires daily dosing.

Sitagliptin: Similar to alogliptin, it also requires daily dosing and has a different chemical structure.

Uniqueness: Trelagliptin succinate stands out due to its once-weekly dosing regimen, which significantly improves patient compliance compared to other DPP-4 inhibitors that require daily dosing . Additionally, it has shown more potent inhibition of DPP-4 compared to alogliptin and sitagliptin .

Activité Biologique

Trelagliptin succinate is a novel, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM). Approved in Japan in 2015, it is characterized by its once-weekly administration, providing an alternative to daily DPP-4 inhibitors. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical studies, and its mechanism of action.

DPP-4 Inhibition:

this compound exhibits potent inhibition of the DPP-4 enzyme, which plays a crucial role in glucose metabolism by degrading incretin hormones. The primary pharmacodynamic studies have shown that trelagliptin inhibits DPP-4 in a concentration-dependent manner. The 50% inhibitory concentration (IC50) values were found to be:

| Species | IC50 (nmol/L) |

|---|---|

| Human | 5.4 |

| Dog | 6.2 |

| Rat | 9.7 |

The mode of action is competitive and reversible, with a dissociation half-life of approximately 30 minutes for the trelagliptin-DPP-4 complex .

Additional Enzyme Inhibition:

Trelagliptin has also been assessed for its inhibitory effects on related enzymes such as DPP-II, DPP-8, DPP-9, and fibroblast activation protein α (FAPα), showing IC50 values greater than 100 µmol/L for these enzymes, indicating selectivity towards DPP-4 .

Phase II and III Studies

Clinical trials have demonstrated the efficacy of trelagliptin as both monotherapy and in combination with other antidiabetic agents. In a Phase II study involving patients with inadequately controlled T2DM, trelagliptin showed significant reductions in glycosylated hemoglobin A1c (HbA1c), with dose-dependent effects observed at doses ranging from 12.5 to 200 mg .

A Phase III study compared trelagliptin to alogliptin, a once-daily DPP-4 inhibitor. Results indicated that trelagliptin was non-inferior to alogliptin regarding HbA1c reduction while maintaining a favorable safety profile .

Safety Profile

The safety of trelagliptin has been assessed through various clinical trials. The overall incidence of treatment-emergent adverse events (TEAEs) was reported at approximately 87.9% in one study group, with serious TEAEs occurring at rates of 13.8% and 7.6% in the respective groups studied . Notably, no severe hypoglycemia was reported during these trials.

Recent studies have explored the molecular mechanisms through which trelagliptin enhances insulin sensitivity. Research involving 3T3-L1 adipocytes indicated that trelagliptin improves insulin resistance via modulation of the PI3K/AKT/GLUT4 signaling pathway. Specifically, trelagliptin treatment resulted in increased expression levels of AKT and GLUT4 translocation to the cell membrane, facilitating enhanced glucose uptake .

Case Studies

Case Study: Efficacy in Combination Therapy

A multicenter study assessed the efficacy and safety of trelagliptin combined with insulin therapy in patients with T2DM who had not achieved adequate glycemic control on insulin alone. Results indicated significant improvements in glycemic control without increasing the risk of hypoglycemia, supporting its use as an effective adjunct therapy .

Propriétés

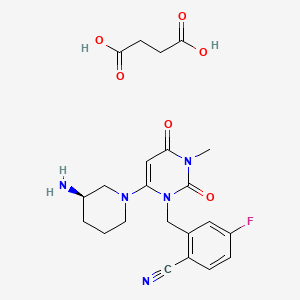

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCNTTUPLQTBJI-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145602 | |

| Record name | Trelagliptin succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029877-94-8 | |

| Record name | Trelagliptin succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029877948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trelagliptin succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRELAGLIPTIN SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4118932Z90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.